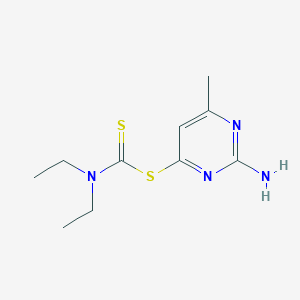

Tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a compound that is part of a family of tetrahydroquinoline derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The tert-butyl group is a common protecting group used in the synthesis of these compounds, which can be later deprotected to yield a variety of functionalized molecules.

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives often involves the use of tert-butoxycarbonylation reagents. For instance, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been demonstrated as an effective tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols under mild conditions without the need for a base, leading to high yields . An improved synthesis of a related compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved using a modified Pictet-Spengler reaction, which provided a high yield and enantiomeric excess after recrystallization .

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives can be elucidated using spectroscopic methods and, in some cases, X-ray crystallography. For example, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a related compound, was determined by X-ray crystallographic analysis, which revealed the presence of aromatic π-stacking interactions and hydrogen bonding stabilizing the structure in the solid state .

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can undergo various chemical transformations. For instance, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, a related compound, was used in a Diels-Alder reaction to form a hexahydrofuro[3,4-h]isoquinoline derivative, which could then be subjected to further electrophilic and nucleophilic reactions, as well as reduction and oxidation of its functional groups . Additionally, tert-butyl nitrite has been used as an oxidant and N1 synthon in a multicomponent reaction with quinolines and isoquinolines, leading to the formation of fused quinolines and isoquinolines through three sequential C-N bond formations .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. For example, the presence of the tert-butyl group can impart steric bulk, affecting the reactivity and solubility of the compound. The introduction of substituents such as bromo groups can also influence the electronic properties and reactivity, as seen in the intramolecular charge transfer and dual fluorescence observed with 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) . The solvatochromic measurements and time-resolved fluorescence studies provide insights into the dipole moments and charge-transfer dynamics of these compounds, which are essential for understanding their behavior in different environments.

Scientific Research Applications

Applications in Therapeutics and Drug Synthesis

Tetrahydroquinolines, including related compounds, have been extensively studied for their therapeutic potential. One notable area of application is in the synthesis of anticancer antibiotics and as neuroprotective agents. The US FDA approval of trabectedin, a compound derived from a related scaffold, marks a milestone in the discovery of anticancer drugs, illustrating the significance of tetrahydroquinoline derivatives in medicinal chemistry (Singh & Shah, 2017). This highlights the potential of tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate in drug synthesis, especially in the development of novel therapeutic agents.

Role in Synthetic Organic Chemistry

The compound's structural features make it valuable in synthetic organic chemistry, particularly in the Fischer synthesis of indoles from arylhydrazones. Research has demonstrated various transformations following the attack on the tetrahydroquinoline ring, leading to the synthesis of indoles, a core structure in many biologically active compounds (Fusco & Sannicolo, 1978). This underscores the utility of tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate and related compounds in the construction of complex organic molecules, which could have applications in pharmaceuticals and materials science.

Antioxidant Properties and Environmental Impact

Though not directly linked to tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate, synthetic phenolic antioxidants (SPAs), which share a phenolic nature with tetrahydroquinoline derivatives, have been widely used in various industrial and commercial products to inhibit oxidative reactions and extend shelf life. These compounds have been detected in various environmental matrices, suggesting their pervasive use and potential environmental impact (Liu & Mabury, 2020). This points to the importance of understanding the environmental behaviors and potential effects of tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate, particularly in relation to its degradation, human exposure, and toxicity.

properties

IUPAC Name |

tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)10-6-7-16-12-5-4-9(15)8-11(10)12/h4-5,8,10,16H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSSXPAAXKJIFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCNC2=C1C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B2523232.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2523233.png)

![4-(morpholinosulfonyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2523235.png)

![2-chloro-N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2523239.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2523241.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea](/img/structure/B2523246.png)

![N,N'-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide](/img/structure/B2523247.png)